trans-4-Amino-1-boc-3-methoxypiperidine

説明

BenchChem offers high-quality trans-4-Amino-1-boc-3-methoxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Amino-1-boc-3-methoxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

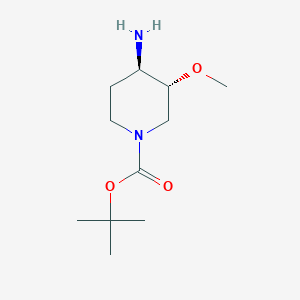

Structure

3D Structure

特性

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGHCFVWYKWWMU-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

trans-4-Amino-1-boc-3-methoxypiperidine chemical properties

An In-depth Technical Guide to trans-4-Amino-1-boc-3-methoxypiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Amino-1-boc-3-methoxypiperidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, substituted with strategically placed functional groups—a Boc-protected amine, a free primary amine, and a methoxy group—makes it a valuable chiral building block for creating complex molecules with therapeutic potential. The trans stereochemistry between the C3-methoxy and C4-amino groups provides a defined three-dimensional vector for molecular elaboration, crucial for achieving specific interactions with biological targets.

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and applications of trans-4-Amino-1-boc-3-methoxypiperidine, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

The fundamental properties of trans-4-Amino-1-boc-3-methoxypiperidine are summarized below. It is important to note the existence of multiple CAS numbers for this compound, which may differentiate between racemic mixtures and specific enantiomers. The synonym tert-butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate is associated with CAS number 1033748-33-2, indicating a specific stereoisomer.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 230.30 g/mol | [1][2][3][4][5] |

| Appearance | Solid; Off-white to pale yellow crystalline powder | [1][6] |

| CAS Numbers | 1232059-97-0, 1033748-33-2 | [1][2][3][4][5] |

| Boiling Point | 332 °C at 760 mmHg | [1][7] |

| Melting Point | Not available | - |

| pKa (estimated) | ~10.4 - 10.9 (for the 4-amino group, based on 4-aminopiperidine) | [8][9] |

| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and dichloromethane. Solubility in aqueous solutions is pH-dependent. | [10][11][12] |

| Storage | Store at room temperature or refrigerated (4°C), protected from light, in a dry, well-ventilated place.[1] | [1][3] |

Structural Information and Stereochemistry

The defining feature of this molecule is the trans relationship between the methoxy group at the C3 position and the amino group at the C4 position of the piperidine ring. This arrangement dictates the spatial orientation of these functional groups, which is a critical consideration in rational drug design.

Caption: 2D structure of trans-4-Amino-1-boc-3-methoxypiperidine.

Spectroscopic Profile (Expected)

While experimental spectra for trans-4-Amino-1-boc-3-methoxypiperidine are not widely published, the following section details the expected spectroscopic characteristics based on its structure and data from analogous compounds.[13][14][15] One major supplier notes that for certain products, including one with a CAS number for this compound, analytical data is not collected, and the buyer assumes responsibility for confirming purity and identity.[16]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Boc Group: A characteristic singlet peak is expected around δ 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

-

Methoxy Group: A singlet at approximately δ 3.3-3.4 ppm, integrating to 3 protons.

-

Piperidine Ring Protons: A complex series of multiplets would appear in the region of δ 1.5-4.0 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) would be deshielded and appear further downfield. The protons at C3 and C4, bearing the methoxy and amino groups, would also be in this region, with their specific shifts and coupling constants being highly dependent on the chair conformation of the ring and the trans stereochemistry.

-

Amine Protons (NH₂): A broad singlet, the chemical shift of which would be concentration and solvent dependent, likely appearing between δ 1.5-3.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Boc Group: Two distinct signals are expected: one for the quaternary carbon of the tert-butyl group at ~δ 80 ppm and another for the methyl carbons at ~δ 28 ppm. The carbonyl carbon of the Boc group would appear around δ 155 ppm.

-

Methoxy Carbon: A signal around δ 56-58 ppm.

-

Piperidine Ring Carbons: Signals for the six carbons of the piperidine ring would be expected in the range of δ 40-80 ppm. The C3 and C4 carbons, being substituted, would have distinct chemical shifts.

-

C3-O: Expected around δ 75-80 ppm.

-

C4-N: Expected around δ 50-55 ppm.

IR (Infrared) Spectroscopy

-

N-H Stretch: A characteristic absorption for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹. This may appear as a doublet.

-

C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the carbamate carbonyl (Boc group) is expected around 1680-1700 cm⁻¹.

-

C-O Stretch: A signal for the C-O ether linkage of the methoxy group is expected in the 1070-1150 cm⁻¹ region.

-

N-H Bend: An absorption for the primary amine scissoring motion around 1600 cm⁻¹.

MS (Mass Spectrometry)

-

Molecular Ion (M⁺): The nominal mass is 230. The exact mass for C₁₁H₂₂N₂O₃ is 230.1630.

-

Fragmentation Patterns: Common fragmentation would involve the loss of the tert-butyl group ([M-57]⁺) or isobutylene ([M-56]), and the loss of the entire Boc group ([M-101]⁺).

Reactivity and Chemical Behavior

The synthetic utility of trans-4-Amino-1-boc-3-methoxypiperidine stems from the differential reactivity of its functional groups.

Caption: Logical relationship of functional group reactivity.

The Boc-Protected Amine (N1)

The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen.

-

Stability: It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at the C4-amino group.[17]

-

Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[17] This orthogonal deprotection strategy is a cornerstone of its utility in multi-step synthesis.

The Primary Amine (C4)

The free amino group at the C4 position is the primary site of nucleophilic reactivity.

-

Nucleophilicity: It readily participates in standard amine reactions such as acylation to form amides, sulfonylation to form sulfonamides, alkylation, and reductive amination.

-

Basicity: As a primary amine on an aliphatic ring, it is basic, with an estimated pKa similar to that of 4-aminopiperidine (~10.4-10.9).[18][8][9] This allows it to act as a base or be protonated to form an ammonium salt.

The Methoxy Group (C3)

The methoxy group is generally stable under neutral and basic conditions.

-

Reactivity: It can be cleaved to the corresponding alcohol under harsh acidic conditions (e.g., HBr) or with certain Lewis acids. This transformation is less common but can be a useful synthetic handle. The presence of the methoxy group can influence the biological activity of the final molecule through steric and electronic effects.[19]

Synthesis

Representative Synthesis Workflow

Caption: A potential workflow for the synthesis of the target compound.

Representative Experimental Protocol

Disclaimer: This protocol is illustrative and adapted from general procedures for Boc-protection and piperidine synthesis.[12][17][21] It has not been experimentally validated for this specific target and should be optimized.

Step 1: Boc Protection of 4-Aminopiperidine (Example Starting Material)

-

Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent mixture such as 1:1 dioxane/water or THF/water.

-

Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same organic solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Boc-protected amine. Further purification may be achieved by column chromatography.[12][22]

(Note: The synthesis of the 3-methoxy substituted intermediate would require additional, more complex steps not detailed here, likely starting from a different precursor like 1-Boc-4-piperidone.)

Applications in Drug Discovery

trans-4-Amino-1-boc-3-methoxypiperidine is primarily used as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Scaffold for CNS Agents: The piperidine ring is a common motif in drugs targeting the central nervous system. This building block can be used to synthesize novel analgesics or antidepressants.[7]

-

Protein Degraders: It is listed by chemical suppliers as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[2][3] In this context, the piperidine moiety can serve as part of the linker or as a component of the E3 ligase-binding element.

-

Kinase Inhibitors: The substituted piperidine scaffold is prevalent in various kinase inhibitors, where it can provide a rigid framework to orient pharmacophoric groups for optimal binding to the kinase active site.

Safety and Handling

Based on available Safety Data Sheets (SDS), trans-4-Amino-1-boc-3-methoxypiperidine should be handled with care in a laboratory setting.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.

-

Incompatibilities: Avoid strong oxidizing agents.

Conclusion

trans-4-Amino-1-boc-3-methoxypiperidine is a high-value synthetic intermediate whose utility is derived from its defined stereochemistry and orthogonally protected functional groups. While detailed public data on its physical and spectral properties are scarce, its chemical behavior can be confidently predicted based on well-understood principles of organic chemistry. For researchers in drug discovery, this building block offers a reliable and versatile platform for the synthesis of novel, structurally complex piperidine derivatives, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.

References

-

CP Lab Safety. trans-4-amino-1-boc-3-methoxypiperidine, min 97%, 500 mg. [Link]

-

PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

-

Reddit. Having great trouble with a Boc-protection reaction : r/Chempros. [Link]

-

National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

WordPress.com. Reactions that Work: Boc Protection | Chemtips. [Link]

-

Pipzine Chemicals. 4-Aminopiperidine. [Link]

-

PubChem. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833. [Link]

-

PubChem. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Google Patents. Method for preparing 4-Boc-aminopiperidine.

- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.

-

Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]

-

PubChem. trans-4-(Boc-amino)-3-methoxypiperidine | C11H22N2O3 | CID 58522529. [Link]

-

MySkinRecipes. trans-4-(Boc-aMino)-3-Methoxypiperidine. [Link]

- Google P

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

-

Chemsrc. (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. [Link]

-

PubChem. 4-Piperidinamine | C5H12N2 | CID 424361. [Link]

-

Volza. Trans Amino Imports in India. [Link]

Sources

- 1. trans-4-(Boc-amino)-3-methoxypiperidine | 1033748-33-2 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. labsolu.ca [labsolu.ca]

- 4. labsolu.ca [labsolu.ca]

- 5. TRANS-4-AMINO-1-BOC-3-METHOXYPIPERIDINE [allbiopharm.com]

- 6. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 7. trans-4-(Boc-aMino)-3-Methoxypiperidine [myskinrecipes.com]

- 8. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]

- 9. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. chemtips.wordpress.com [chemtips.wordpress.com]

- 13. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. trans-4-(Boc-amino)-3-methoxypiperidine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1033748-33-2 [sigmaaldrich.com]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. 4-Aminopiperidine: Properties, Uses, Safety, Synthesis & Supplier Guide | Buy High-Purity 4-Aminopiperidine in China [pipzine-chem.com]

- 19. researchgate.net [researchgate.net]

- 20. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 21. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 22. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to trans-4-Amino-1-boc-3-methoxypiperidine: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a privileged structure, integral to the design of numerous therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a cornerstone for developing molecules with high receptor affinity and specificity. Within this class, trans-4-Amino-1-boc-3-methoxypiperidine has emerged as a particularly valuable and versatile building block. The strategic placement of an amino group at the C4 position and a methoxy group at the C3 position, combined with the synthetically tractable Boc-protecting group, offers a unique combination of functionalities. This guide provides an in-depth technical overview of its chemical properties, synthesis, characterization, and applications, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

The precise chemical identity and purity of starting materials are paramount in drug development. trans-4-Amino-1-boc-3-methoxypiperidine is a chiral molecule whose properties are defined by its specific three-dimensional arrangement.

Core Data Summary

A summary of the key physicochemical properties is presented below. It is important for researchers to note that multiple CAS numbers may be associated with this compound, reflecting different suppliers or batches; verification is always recommended.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [1][2][3][4] |

| Molecular Weight | 230.30 g/mol | [1][2][3][4] |

| CAS Number | 1232059-97-0 or 1033748-33-2 | [1][2][3] |

| Appearance | Typically a solid | Inferred from related compounds |

| Purity | ≥97% (Typical) | [2][3] |

| Storage | Room temperature, under inert atmosphere | [1] |

Spectroscopic and Analytical Characterization

Ensuring the identity and purity of trans-4-Amino-1-boc-3-methoxypiperidine is a critical step before its use in synthesis. A multi-pronged analytical approach is essential for robust quality control.

Experimental Protocol: Quality Control Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The resulting spectrum should confirm the presence of the Boc group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.3 ppm), and the distinct protons of the piperidine ring, with coupling constants confirming the trans stereochemistry.

-

¹³C NMR: A corresponding carbon spectrum will show characteristic peaks for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methoxy carbon (~56 ppm), and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS):

-

Utilize Electrospray Ionization (ESI) in positive ion mode. The expected [M+H]⁺ ion should be observed at approximately m/z 231.3. This provides unambiguous confirmation of the molecular weight.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Employ a reverse-phase C18 column.

-

Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, to assess purity.

-

Detection via UV at 210-220 nm (for the carbamate) or by an Evaporative Light Scattering Detector (ELSD) will quantify the percentage of the main component and any impurities. A purity level of >97% is typically required for drug discovery applications.[2][3]

-

Caption: Quality Control Workflow Diagram.

Synthesis and Manufacturing

While specific, proprietary synthesis routes for trans-4-Amino-1-boc-3-methoxypiperidine are often held as trade secrets, a plausible and logical synthetic strategy can be devised based on established organic chemistry principles for related aminopiperidines.[5][6][7] The following represents a generalized, multi-step synthesis that highlights the key chemical transformations.

Experimental Protocol: Representative Synthesis

-

Step 1: N-Protection of a Piperidone Precursor:

-

Start with a suitable 3-methoxy-4-piperidone precursor.

-

Dissolve the piperidone in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc)₂O and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove the base and unreacted anhydride, followed by drying and evaporation to yield 1-boc-3-methoxy-4-piperidone.

-

-

Step 2: Reductive Amination:

-

Dissolve the resulting ketone from Step 1 in a solvent like methanol (MeOH) or dichloroethane (DCE).

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent. For stereocontrol to achieve the trans product, a bulky reducing agent or specific catalytic hydrogenation conditions may be employed. Sodium triacetoxyborohydride (STAB) is a common choice for its mildness and efficiency.

-

The reaction is stirred until imine formation and subsequent reduction are complete.

-

Quench the reaction carefully, followed by an extractive workup to isolate the crude product.

-

-

Step 3: Purification:

-

The final product is purified using column chromatography on silica gel. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking of the amine product on the silica, is typically used to isolate the pure trans-4-Amino-1-boc-3-methoxypiperidine.

-

Caption: Generalized Synthetic Workflow.

Applications in Drug Discovery and Development

The utility of trans-4-Amino-1-boc-3-methoxypiperidine stems from its role as a chiral building block. The primary amine serves as a versatile handle for coupling reactions, while the Boc-protected piperidine nitrogen can be deprotected and functionalized in later synthetic steps. This allows for its incorporation into larger, more complex molecules.

-

Scaffold for Novel Therapeutics: The aminopiperidine motif is a key component in a wide range of biologically active compounds. It has been used in the synthesis of antibacterial agents and antagonists for chemokine receptors like CCR5, which is a target in antiviral therapies.[8]

-

Peptidomimetics and Conformational Constraint: Incorporating this rigid piperidine structure into peptide chains creates peptidomimetics.[9] This is a powerful strategy to enhance metabolic stability against enzymatic degradation and to lock the molecule into a specific bioactive conformation, potentially increasing receptor affinity and selectivity.[9]

-

Exploring Structure-Activity Relationships (SAR): The methoxy group provides an additional vector for modification or interaction within a receptor's binding pocket. The primary amine allows for the straightforward construction of amide, urea, sulfonamide, or amine linkages, facilitating the rapid exploration of SAR and the optimization of lead compounds.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of trans-4-Amino-1-boc-3-methoxypiperidine is essential. While a specific safety data sheet (SDS) should always be consulted, general best practices for related aminopiperidine compounds apply.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12] Avoid contact with skin and eyes.[12] In case of contact, rinse immediately and thoroughly with water.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1][10][12] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[1]

-

Hazard Statements: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]

Conclusion

trans-4-Amino-1-boc-3-methoxypiperidine is more than just a chemical reagent; it is a key enabling tool for the modern medicinal chemist. Its well-defined stereochemistry and orthogonal protecting groups provide a reliable and versatile platform for constructing complex molecular architectures. From antiviral agents to novel peptidomimetics, the applications for this building block continue to expand, underscoring its importance in the ongoing quest to develop safer and more effective medicines. A thorough understanding of its properties, synthesis, and handling is crucial for any research professional aiming to leverage its full potential in their drug discovery programs.

References

-

CP Lab Safety. (n.d.). trans-4-amino-1-boc-3-methoxypiperidine, min 97%, 500 mg. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

-

PubChem. (n.d.). trans-4-(Boc-amino)-3-methoxypiperidine. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

- Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. labsolu.ca [labsolu.ca]

- 4. TRANS-4-AMINO-1-BOC-3-METHOXYPIPERIDINE [allbiopharm.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 8. caymanchem.com [caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. trans-4-(Boc-amino)-3-methoxypiperidine | 1033748-33-2 [sigmaaldrich.com]

A Technical Guide to the Structural Elucidation of trans-4-Amino-1-boc-3-methoxypiperidine

This guide provides an in-depth technical framework for the structural elucidation of trans-4-Amino-1-boc-3-methoxypiperidine, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. Piperidines are prevalent scaffolds in pharmaceuticals, and a precise understanding of their structure and stereochemistry is paramount for discerning structure-activity relationships (SAR).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a logical, experience-driven approach to confirming the molecular structure of this compound.

Introduction

trans-4-Amino-1-boc-3-methoxypiperidine (Molecular Formula: C₁₁H₂₂N₂O₃, Molecular Weight: 230.308 g/mol , CAS: 1232059-97-0) is a chiral building block that incorporates several key functional groups: a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, a primary amine, and a methoxy ether.[5] The precise spatial arrangement of the amino and methoxy groups on the piperidine ring—the trans configuration—is critical to its utility as a synthetic intermediate. This guide will detail a multi-technique analytical workflow designed to unambiguously confirm the connectivity and stereochemistry of this molecule.

Strategic Approach to Structure Elucidation

Our approach is rooted in a systematic and self-validating workflow. We will begin with techniques that confirm the molecular weight and elemental composition, followed by methods that probe the functional groups present. Finally, we will employ advanced NMR techniques to establish the connectivity and relative stereochemistry of the substituents on the piperidine ring.

Caption: Overall workflow for the structural elucidation of trans-4-Amino-1-boc-3-methoxypiperidine.

Part 1: Mass Spectrometry - Confirming the Molecular Identity

Mass spectrometry (MS) is the initial and essential step to verify the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol:

-

Instrumentation: An electrospray ionization (ESI) high-resolution mass spectrometer (HRMS) is recommended.

-

Ionization Mode: Positive ion mode is preferred due to the presence of the basic amino group.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample directly or via liquid chromatography.

Data Interpretation:

The primary goal is to observe the protonated molecule [M+H]⁺. For trans-4-Amino-1-boc-3-methoxypiperidine, this would be at m/z 231.1703.

A key characteristic of Boc-protected amines in mass spectrometry is their susceptibility to fragmentation, often losing the Boc group or isobutylene.[6][7] This can be a diagnostic feature.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 231.1703 | Protonated molecule |

| [M-C₄H₈+H]⁺ | 175.1077 | Loss of isobutylene |

| [M-Boc+H]⁺ | 131.1124 | Loss of the Boc group |

| [C₄H₉]⁺ | 57.0704 | tert-Butyl cation |

Note: The exact fragmentation pattern can be influenced by the ionization method and energy. Using softer ionization techniques can help preserve the molecular ion.[6]

Part 2: Infrared (IR) Spectroscopy - Probing the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.

-

Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300-3500 (two bands for primary amine) | Indicates the presence of the -NH₂ group. |

| C-H Stretch (Aliphatic) | 2850-3000 | From the piperidine ring and Boc group. |

| C=O Stretch (Carbamate) | 1680-1700 | Characteristic of the Boc protecting group.[8] |

| N-H Bend (Amine) | 1590-1650 | Further confirmation of the primary amine. |

| C-O Stretch (Ether) | 1070-1150 | Corresponds to the methoxy group. |

| C-N Stretch (Carbamate) | 1089-1090 | Associated with the carbamate linkage.[9] |

The presence of these characteristic absorption bands provides strong evidence for the major functional components of the molecule.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Key to Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of atoms and the relative stereochemistry of the substituents on the piperidine ring. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for a complete assignment.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

¹H NMR - Proton Environment and Coupling:

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons through spin-spin coupling. The key to confirming the trans stereochemistry lies in the coupling constants (J-values) between the protons on the piperidine ring, particularly H3 and H4.[10][11]

In a chair conformation, which is the most stable for a piperidine ring, a trans relationship between substituents at positions 3 and 4 will result in one axial and one equatorial proton at each of these positions. The coupling constant between two axial protons (diaxial coupling) is typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

Expected ¹H NMR Data (in CDCl₃):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| H-N (Amine) | 1.5-2.5 | br s | - | -NH₂ |

| H-2, H-6 (Piperidine) | 2.5-4.0 | m | - | Protons adjacent to the nitrogen |

| H-3 (Piperidine) | 3.0-3.5 | m | J₃,₄ ≈ 8-10 Hz (axial-axial) | Proton attached to the carbon with the methoxy group |

| H-4 (Piperidine) | 2.8-3.2 | m | J₄,₃ ≈ 8-10 Hz (axial-axial) | Proton attached to the carbon with the amino group |

| H-5 (Piperidine) | 1.2-2.0 | m | - | Piperidine ring protons |

| -OCH₃ | 3.3-3.5 | s | - | Methoxy group protons |

| -C(CH₃)₃ | 1.45 | s | - | tert-Butyl protons |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

¹³C NMR - Carbon Skeleton:

The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carbamate) | 155 |

| C-O (Boc) | 80 |

| C-3 (Piperidine) | 75-85 |

| C-4 (Piperidine) | 50-60 |

| C-2, C-6 (Piperidine) | 40-50 |

| C-5 (Piperidine) | 25-35 |

| -OCH₃ | 55-60 |

| -C(CH₃)₃ | 28 |

2D NMR - Connecting the Pieces:

Caption: Logic flow for NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We would expect to see correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, H-4 with H-5, H-5 with H-6). This helps to trace the connectivity of the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[11] Key expected correlations include:

-

The -OCH₃ protons to the C-3 carbon.

-

The tert-butyl protons to the carbamate C=O and the quaternary carbon of the Boc group.

-

The H-2 and H-6 protons to the carbamate C=O.

-

Part 4: X-ray Crystallography - The Definitive Proof

For an unequivocal determination of the solid-state conformation and absolute stereochemistry (if a single enantiomer is isolated), single-crystal X-ray diffraction is the gold standard.[1][10][12][13][14]

Experimental Protocol:

-

Crystal Growth: Suitable single crystals can be grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., methanol, acetonitrile).[12]

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays.

-

Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and torsional angles.

The resulting crystal structure would provide definitive proof of the trans relationship between the amino and methoxy groups.

Conclusion

The structural elucidation of trans-4-Amino-1-boc-3-methoxypiperidine requires a multi-faceted analytical approach. By systematically applying mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, one can confidently determine the molecular formula, identify the constituent functional groups, and establish the precise connectivity and relative stereochemistry of this important synthetic building block. For absolute confirmation, particularly in a regulatory or cGMP environment, single-crystal X-ray crystallography provides the ultimate structural verification. This comprehensive methodology ensures the scientific integrity and trustworthiness of the data, which is crucial for its application in research and drug development.

References

-

CP Lab Safety. trans-4-amino-1-boc-3-methoxypiperidine, min 97%, 500 mg. [Link]

-

PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

ResearchGate. FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate | Download Scientific Diagram. [Link]

-

PubMed Central. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]

-

PubMed. Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. [Link]

-

National Institutes of Health. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

-

National Institutes of Health. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. [Link]

-

Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

SpectraBase. Piperidine. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

-

Sampath. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. [Link]

-

ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. [Link]

-

RSC Publishing - The Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

-

Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

-

ResearchGate. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. [Link]

-

PubMed Central. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. [Link]

-

ResearchGate. An analytical strategy for the identification of carbamates, toxic alkaloids, phenobarbital and warfarin in stomach contents from suspected poisoned animals by thin-layer chromatography/ultraviolet detection. [Link]

-

ACS Publications. Conformation of piperidine and of derivatives with additional ring hetero atoms | Accounts of Chemical Research. [Link]

-

OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

Xingwei Li. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

http:/ /ejournal.upi. edu. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

-

MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

-

MDPI. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

-

Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

-

ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.. [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

PubChem. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. [Link]

Sources

- 1. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 2. pubs.acs.org [pubs.acs.org]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. mdpi.com [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Spectroscopic Characterization of trans-4-Amino-1-boc-3-methoxypiperidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Amino-1-boc-3-methoxypiperidine is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with therapeutic potential. The precise stereochemical and electronic configuration of this molecule necessitates a robust and unambiguous analytical characterization to ensure the integrity of downstream applications. This guide provides a comprehensive overview of the expected spectroscopic data for trans-4-Amino-1-boc-3-methoxypiperidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are designed to not only present the data but also to offer insights into the experimental rationale and data interpretation, empowering researchers to confidently identify and utilize this versatile compound.

The molecular structure of trans-4-Amino-1-boc-3-methoxypiperidine, with its combination of a Boc-protected amine, a methoxy group, and a piperidine ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and ensuring its suitability for further chemical transformations.

Molecular Structure and Key Functional Groups

The structure of trans-4-Amino-1-boc-3-methoxypiperidine is fundamental to interpreting its spectroscopic data. The "trans" configuration indicates that the amino and methoxy groups are on opposite sides of the piperidine ring's plane. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, influencing the conformation of the ring and the chemical environment of the neighboring protons.

Figure 1: Molecular structure of trans-4-Amino-1-boc-3-methoxypiperidine.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For trans-4-Amino-1-boc-3-methoxypiperidine, the ¹H NMR spectrum provides a wealth of information regarding the connectivity, stereochemistry, and electronic environment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typically, 16 to 32 scans are adequate.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

The following table summarizes the expected ¹H NMR signals for trans-4-Amino-1-boc-3-methoxypiperidine. The chemical shifts (δ) are predicted based on the functional groups present and typical values for similar structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.8 - 4.2 | m | 2H | H-2ax, H-6ax | Protons adjacent to the nitrogen of the Boc-protected piperidine ring are deshielded. The axial protons are typically found further downfield. |

| ~3.4 | s | 3H | -OCH₃ | The methoxy group protons appear as a characteristic singlet.[1] |

| ~3.1 - 3.3 | m | 1H | H-3 | The proton at the carbon bearing the methoxy group will be deshielded. |

| ~2.8 - 3.0 | m | 1H | H-4 | The proton at the carbon bearing the amino group will be shifted downfield. |

| ~2.6 - 2.8 | m | 2H | H-2eq, H-6eq | The equatorial protons adjacent to the nitrogen are typically more shielded than their axial counterparts. |

| ~1.8 - 2.0 | m | 2H | H-5ax, H-5eq | Protons on the C-5 position of the piperidine ring. |

| ~1.5 | br s | 2H | -NH₂ | The amino group protons often appear as a broad singlet and their chemical shift is concentration-dependent. |

| 1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector give a strong, sharp singlet, which is a hallmark of successful Boc protection.[2] |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in trans-4-Amino-1-boc-3-methoxypiperidine will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in singlets for each carbon.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C=O (Boc) | The carbonyl carbon of the carbamate is significantly deshielded. |

| ~80 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~75 | C-3 | The carbon atom bonded to the electronegative oxygen of the methoxy group is shifted downfield. |

| ~56 | -OCH₃ | The methoxy carbon typically resonates in this region.[3][4] |

| ~50 | C-4 | The carbon atom bonded to the amino group. |

| ~45 | C-2, C-6 | The carbons adjacent to the nitrogen of the piperidine ring. |

| ~30 | C-5 | The remaining piperidine ring carbon. |

| ~28.5 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of trans-4-Amino-1-boc-3-methoxypiperidine will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3400 - 3300 | N-H stretch | Primary Amine (-NH₂) | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |

| ~2950 - 2850 | C-H stretch | Alkanes | C-H stretching of the piperidine ring and the Boc and methoxy groups. |

| ~1690 | C=O stretch | Carbamate (Boc) | A strong absorption band characteristic of the carbamate carbonyl group. |

| ~1600 | N-H bend | Primary Amine (-NH₂) | Bending vibration of the N-H bonds. |

| ~1250, ~1170 | C-O stretch | Carbamate (Boc) | Stretching vibrations of the C-O bonds in the carbamate. |

| ~1100 | C-O stretch | Ether (-OCH₃) | C-O stretching of the methoxy group. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule, as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data and Interpretation

-

Molecular Weight: The molecular formula for trans-4-Amino-1-boc-3-methoxypiperidine is C₁₁H₂₂N₂O₃, with a molecular weight of 230.31 g/mol .[5]

-

Expected Ion: In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 231.3.

-

Key Fragmentation: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for Boc-protected amines include the loss of the Boc group or components thereof.

-

Loss of isobutylene: [M+H - 56]⁺ corresponding to the loss of C₄H₈.

-

Loss of the Boc group: [M+H - 100]⁺ corresponding to the loss of C₅H₈O₂.

-

Figure 3: Predicted ESI-MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of trans-4-Amino-1-boc-3-methoxypiperidine, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and self-validating system for its structural confirmation and purity assessment. The characteristic signals of the Boc group, the methoxy group, and the substituted piperidine ring create a unique and identifiable spectroscopic profile. By understanding the principles behind these spectroscopic techniques and the expected data for this key building block, researchers can proceed with confidence in their synthetic endeavors, ensuring the quality and reliability of their scientific outcomes.

References

-

Moser, A. Methoxy groups just stick out. ACD/Labs. [Link]

-

Bagno, A., D'Amico, F., & Saielli, G. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 977-984. [Link]

-

PubMed. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]

Sources

(3R,4R)-4-Amino-1-boc-3-methoxypiperidine stereochemistry

An In-depth Technical Guide to the Stereochemistry of (3R,4R)-4-Amino-1-boc-3-methoxypiperidine

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless pharmaceuticals and biologically active compounds.[1][2] Among the vast landscape of piperidine derivatives, those bearing multiple stereocenters offer a level of three-dimensional complexity that is often essential for achieving high-affinity and selective interactions with biological targets.[1] (3R,4R)-4-Amino-1-boc-3-methoxypiperidine is a prime example of such a stereochemically rich building block. Its defined absolute and relative stereochemistry—a cis-relationship between the C3-methoxy and C4-amino groups—makes it a highly valuable intermediate for the synthesis of complex drug candidates, including dipeptidyl peptidase IV (DPP-4) inhibitors and other targeted therapies.[3]

This guide provides a comprehensive technical overview of the core stereochemical features of (3R,4R)-4-Amino-1-boc-3-methoxypiperidine. We will delve into its conformational analysis, explore robust strategies for its stereoselective synthesis, and detail the critical analytical methods required for unambiguous stereochemical assignment. The insights and protocols herein are designed to equip researchers with the foundational knowledge needed to confidently utilize this chiral scaffold in drug discovery and development programs.

Section 1: Decoding the Three-Dimensional Architecture

The biological function of a molecule is intrinsically linked to its three-dimensional shape. For (3R,4R)-4-Amino-1-boc-3-methoxypiperidine, understanding its chirality and conformational preferences is paramount.

Absolute and Relative Stereochemistry

The molecule possesses two chiral centers at the C3 and C4 positions of the piperidine ring.

-

Absolute Configuration: The "(3R,4R)" designation defines the specific spatial arrangement of the substituents at these centers according to the Cahn-Ingold-Prelog priority rules. This specific enantiomer is crucial, as the biological activity often resides in one enantiomer while the other may be inactive or even detrimental.

-

Relative Configuration: The (3R,4R) configuration dictates a cis relationship between the methoxy group at C3 and the amino group at C4. This means both substituents project from the same face of the piperidine ring's average plane.

Conformational Analysis: The Chair Conformation

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. The presence of the bulky N-Boc (tert-butyloxycarbonyl) group, along with the C3 and C4 substituents, leads to a dynamic equilibrium between two primary chair conformers.

The key considerations for conformational preference are:

-

Steric Hindrance: Bulky groups prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions. The N-Boc group is particularly large and strongly influences the ring's conformation.

-

Electronic Effects: The anomeric effect, though less pronounced than in tetrahydropyrans, can influence the orientation of the C3-methoxy group.

-

Intramolecular Hydrogen Bonding: A potential hydrogen bond between the C4-amino group (donor) and the oxygen of the C3-methoxy group (acceptor) could stabilize a conformer that might otherwise be less favorable due to steric factors.

The equilibrium generally favors the conformer that places the maximum number of bulky substituents in the equatorial position. Given the cis stereochemistry, the two primary conformers would place the C3-methoxy and C4-amino groups in either an axial-equatorial or equatorial-axial arrangement. The precise equilibrium is influenced by the solvent and temperature.

Caption: Conformational equilibrium of the piperidine ring.

Section 2: Strategies for Stereoselective Synthesis

The synthesis of enantiomerically pure (3R,4R)-4-Amino-1-boc-3-methoxypiperidine is a significant challenge that requires precise control over stereochemistry. Several robust strategies have been developed to achieve this.

Chiral Pool Synthesis: Leveraging Nature's Chirality

This strategy begins with a readily available, enantiopure starting material from nature, such as an amino acid or a carbohydrate. The inherent chirality of the starting material is then transferred through a series of chemical transformations to the final product.

One effective approach utilizes 2-deoxy-D-ribose as the chiral precursor.[4] The existing stereocenters in the sugar are used to direct the formation of the new stereocenters on the piperidine ring. This method provides excellent control over both absolute and relative stereochemistry.

This is a representative workflow based on established chemical principles.

-

Protection: Protect the hydroxyl groups of 2-deoxy-D-ribose, for instance, as an acetonide.

-

Reductive Amination: Introduce the nitrogen atom via reductive amination of the anomeric carbon, often using an amine like benzylamine, to form a protected amino-sugar derivative.

-

Chain Extension & Cyclization: Modify the sugar backbone and induce an intramolecular cyclization to form the piperidine ring system. This key step establishes the core scaffold.

-

Functional Group Manipulation: Convert the existing hydroxyl group at the C3 position to a methoxy group via methylation (e.g., using sodium hydride and methyl iodide).[5] The C4 position is converted to an amino group, often through an intermediate like an azide or by reduction of an oxime.

-

Protection/Deprotection: Introduce the N-Boc group and remove other protecting groups (e.g., N-benzyl via hydrogenolysis) to yield the final target molecule.

Caption: Chiral pool synthesis workflow.

Asymmetric Catalysis: Inducing Chirality

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Asymmetric hydrogenation of a suitable prochiral precursor is a powerful tool for this purpose.

For instance, a 1-Boc-3-methoxy-1,2,3,4-tetrahydropyridine could be subjected to asymmetric hydrogenation using a chiral rhodium or iridium catalyst.[1][6] The chiral ligands coordinated to the metal center create a chiral environment that directs the delivery of hydrogen to one face of the double bond, selectively forming the desired (3R,4R) stereochemistry.

| Catalyst System | Substrate | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (% ee) | Reference |

| Rh(I)-Chiral Phosphine | Enamide Precursor | >95:5 | >98% | [4] |

| Ru-BINAP | Tetrahydropyridine | >90:10 | >95% | [1] |

Biocatalysis: Enzymatic Reductions

Enzymes, particularly ketoreductases (KREDs), offer exceptional stereoselectivity under mild, environmentally friendly conditions.[7] A common strategy involves the enzymatic reduction of N-Boc-3-methoxy-4-piperidone. Screening a library of KREDs can identify an enzyme that reduces the ketone to the corresponding (3S, 4R)-alcohol with high diastereomeric and enantiomeric purity. Subsequent chemical steps can then be used to invert the stereochemistry at the C4 position to an amino group, yielding the desired (3R,4R) product. The use of whole-cell biocatalysts, such as Baker's yeast, can also be a cost-effective alternative.[7]

Section 3: Analytical Verification of Stereochemistry

Confirming the stereochemical integrity of the final product is a non-negotiable step in the synthesis of chiral molecules. A combination of spectroscopic and chromatographic techniques is essential for unambiguous assignment.

NMR Spectroscopy: Determining Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the relative stereochemistry of substituents on the piperidine ring.

-

¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between the protons at C3 and C4 (³J_H3-H4) is highly dependent on the dihedral angle between them. For a cis relationship in a chair conformation (axial-equatorial relationship), a small coupling constant (typically 2-5 Hz) is expected. In contrast, a trans relationship (diaxial) would exhibit a much larger coupling constant (8-13 Hz).[8][9]

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). A strong NOE correlation between the C3 and C4 protons would provide definitive evidence of their cis spatial relationship.[8]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

Data Acquisition: Acquire standard ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC). For stereochemical analysis, acquire a 1D selective NOE or a 2D NOESY/ROESY experiment.

-

Data Analysis:

-

Assign all proton and carbon signals using the combination of 1D and 2D spectra.

-

Identify the signals for H3 and H4.

-

Measure the coupling constant (³J_H3-H4) from the high-resolution ¹H spectrum. A value in the range of 2-5 Hz supports the cis configuration.

-

Analyze the NOESY spectrum for a cross-peak between the H3 and H4 signals to confirm their spatial proximity.

-

Chiral HPLC: Quantifying Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[10] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

-

Column Selection: Choose a CSP suitable for amines. Polysaccharide-based columns (e.g., Chiralpak AD-H) are often effective.[11]

-

Derivatization (If Necessary): The Boc-protected amine may be analyzed directly. However, for related primary or secondary amines lacking a strong UV chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride (PTSC) can be used to improve detectability and sometimes enhance separation.[11][12]

-

Method Development:

-

Mobile Phase: A typical mobile phase consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[11]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., ~220 nm for the Boc-carbamate).

-

-

Analysis: Inject a solution of the racemic standard to determine the retention times of both enantiomers. Inject the synthesized sample and integrate the peak areas to calculate the enantiomeric excess (% ee).

X-Ray Crystallography: Absolute Stereochemical Proof

Single-crystal X-ray diffraction is the only technique that provides an unambiguous determination of the absolute stereochemistry of a molecule in the solid state.[13][14] It provides a complete three-dimensional structure, confirming connectivity, relative stereochemistry, and, through the anomalous dispersion effect (Flack parameter), the absolute (R/S) configuration.

-

Purification: The compound must be rigorously purified (>99%) to facilitate crystallization.

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step.

-

Method: Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent into a solution of the compound are common techniques.[13]

-

Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions that yield diffraction-quality crystals (typically 0.1-0.3 mm in size).

-

-

Data Collection and Analysis: Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.

Conclusion

(3R,4R)-4-Amino-1-boc-3-methoxypiperidine stands out as a meticulously designed chiral building block, offering significant potential for accelerating drug discovery pipelines. A profound understanding of its stereochemical nuances—from its inherent chirality and conformational dynamics to the methods for its controlled synthesis—is essential for its effective application. The synthetic strategies, whether leveraging the chiral pool, asymmetric catalysis, or biocatalysis, provide robust pathways to this valuable intermediate. Furthermore, the rigorous application of modern analytical techniques, including NMR spectroscopy, chiral HPLC, and X-ray crystallography, ensures the stereochemical fidelity required for the development of safe and effective next-generation therapeutics.

References

- Title: Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers Source: Benchchem URL

- Title: Asymmetric synthesis of substituted NH-piperidines from chiral amines Source: RSC Publishing URL

- Title: A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I)

- Source: Chemical Communications (RSC Publishing)

-

Title: Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride Source: ResearchGate URL: [Link]

-

Title: Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, AND. HOMONUCLEAR NOE EXPERIMENTS Source: Publicaciones y Divulgacion Cientifica URL: [Link]

-

Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di-substituted piperidines Source: RSC Medicinal Chemistry URL: [Link]

- Title: Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts Source: Benchchem URL

-

Title: Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts Source: Der Pharma Chemica URL: [Link]

-

Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

-

Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: ResearchGate URL: [Link]

-

Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization Source: PubMed URL: [Link]

-

Title: Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Source: PMC - PubMed Central URL: [Link]

-

Title: Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore Source: PubMed URL: [Link]

-

Title: Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization Source: ResearchGate URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. tandfonline.com [tandfonline.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoselective Synthesis of (3S,4S)-4-Amino-1-boc-3-methoxypiperidine

Introduction: The Significance of a Chiral Scaffold in Modern Drug Discovery

The (3S,4S)-4-Amino-1-boc-3-methoxypiperidine scaffold is a paramount chiral building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure, adorned with precisely oriented functional groups—a protected primary amine, a methoxy ether, and a Boc-protected cyclic secondary amine—renders it an invaluable asset for the synthesis of complex, biologically active molecules. The defined stereochemistry at the C3 and C4 positions is often critical for achieving high-affinity and selective interactions with biological targets, thereby enhancing therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to this key intermediate, tailored for researchers, scientists, and professionals engaged in drug development.

Strategic Approach to Stereocontrol: A Chiral Pool-Based Synthesis

The paramount challenge in the synthesis of (3S,4S)-4-Amino-1-boc-3-methoxypiperidine lies in the precise installation of the two contiguous stereocenters on the piperidine ring. A multitude of strategies can be envisioned, including asymmetric hydrogenation and enzymatic resolutions. However, a highly effective and reliable approach leverages the inherent chirality of readily available starting materials—a strategy known as chiral pool synthesis. This guide will focus on a synthetic pathway commencing from L-glutamic acid, a naturally occurring and inexpensive chiral starting material. This approach offers a robust and scalable solution for obtaining the desired enantiomerically pure product.

The logical workflow for this synthetic endeavor is delineated as follows:

Caption: Synthetic workflow from L-glutamic acid.

Detailed Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the synthesis of (3S,4S)-4-Amino-1-boc-3-methoxypiperidine, based on established chemical transformations.

Part 1: Synthesis of (S)-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl)pentanedioate

The synthesis commences with the protection of the amino group of L-glutamic acid and the formation of a key pyrrolidinone intermediate.

-

Diesterification: To a suspension of L-glutamic acid (1 equiv.) in methanol, thionyl chloride (2.2 equiv.) is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure to yield dimethyl L-glutamate hydrochloride.

-

N-Boc Protection: The crude dimethyl L-glutamate hydrochloride is dissolved in dichloromethane, and triethylamine (3 equiv.) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.). The reaction is stirred at room temperature overnight. The mixture is then washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.

-

Cyclization: The N-Boc protected diester is then subjected to cyclization to form the corresponding pyroglutamate derivative.

Part 2: Diastereoselective Reduction and Piperidine Ring Formation

This phase focuses on the critical stereochemistry-defining reduction and the construction of the piperidine ring.

-

Diastereoselective Reduction: The pyroglutamate derivative is reduced using sodium borohydride in the presence of a Lewis acid, such as calcium chloride, to stereoselectively yield the corresponding diol. This reduction is crucial for establishing the desired syn relationship between the future hydroxyl and amino groups.

-

Ditosylation: The resulting diol is treated with p-toluenesulfonyl chloride (TsCl) in pyridine to convert both hydroxyl groups into good leaving groups (tosylates).

-

Cyclization with a Chiral Amine: The ditosylate is then reacted with a chiral amine, such as (R)-α-methylbenzylamine, which serves as a chiral auxiliary and the nitrogen source for the piperidine ring. This intramolecular cyclization proceeds via a double nucleophilic substitution to form the N-protected piperidine ring with the desired stereochemistry.

Part 3: Functional Group Manipulations to Yield the Target Molecule

The final steps involve the conversion of the intermediate functional groups to those present in the target molecule.

-

Azide Introduction and Reduction: The hydroxyl group at the C3 position is converted to an azide with inversion of configuration using a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) or by conversion to a mesylate followed by substitution with sodium azide. Subsequent reduction of the azide, for instance by catalytic hydrogenation over palladium on carbon (Pd/C), yields the primary amine at the C4 position with the desired (4S) stereochemistry.

-

O-Methylation: The hydroxyl group at the C3 position is methylated to form the methoxy ether. This is typically achieved by treating the alcohol with a strong base, such as sodium hydride (NaH), followed by the addition of an electrophilic methylating agent like methyl iodide (MeI).[1] It is crucial to perform this step before the final deprotection of the piperidine nitrogen to avoid competitive N-methylation.

-

N-Boc Protection and Debenzylation: The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[2][3] If a benzyl group was used for the initial piperidine nitrogen protection, it is subsequently removed via catalytic hydrogenolysis (e.g., H₂, Pd/C).[4][5][6][7] This final deprotection step furnishes the target molecule, (3S,4S)-4-Amino-1-boc-3-methoxypiperidine.

Data Presentation: Physicochemical and Spectroscopic Properties

The successful synthesis of (3S,4S)-4-Amino-1-boc-3-methoxypiperidine must be confirmed through rigorous analytical characterization.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.31 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for the Boc group (singlet, ~1.45 ppm), the methoxy group (singlet, ~3.40 ppm), and piperidine ring protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | Characteristic signals for the Boc carbonyl (~155 ppm), the C-O of the Boc group (~80 ppm), the methoxy carbon (~58 ppm), and the piperidine ring carbons. |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₂₃N₂O₃: 231.17; found: 231.17 |

Field-Proven Insights: Troubleshooting and Optimization

-

Stereocontrol in Reduction: The diastereoselectivity of the reduction of the pyroglutamate intermediate is critical. The choice of reducing agent and reaction conditions should be carefully optimized to maximize the yield of the desired syn-diol. Chelation-controlled reduction is a key principle to exploit here.

-

O-Methylation vs. N-Methylation: During the methylation step, the choice of base and reaction conditions is crucial to ensure selective O-methylation over potential N-methylation of the piperidine nitrogen if it is unprotected.[8] Performing this step on an N-protected intermediate is highly recommended.

-